molecular formula C22H27N5O3S B2871331 ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate CAS No. 1105238-62-7

ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate

Cat. No.: B2871331
CAS No.: 1105238-62-7
M. Wt: 441.55
InChI Key: PWAGCBNEKCWKNH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, an isopropyl group at position 4, and a thioacetamido-acetate side chain at position 5.

Synthetic pathways for analogous pyrazolo-pyridazine derivatives often involve cyclization reactions of precursors like substituted phenacyl chlorides with thioxopyrimidinones under reflux conditions in ethanol, as described in Hindawi’s 2017 methodology for compounds 2–10 . The target compound’s structural complexity suggests it may serve as a precursor for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.

Properties

IUPAC Name

ethyl 2-[[2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-6-30-19(29)11-23-18(28)12-31-22-21-17(20(13(2)3)25-26-22)10-24-27(21)16-8-7-14(4)15(5)9-16/h7-10,13H,6,11-12H2,1-5H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGCBNEKCWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC(=C(C=C3)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin core, followed by the introduction of the 3,4-dimethylphenyl and isopropyl groups. The final steps involve the formation of the thioether linkage and the esterification to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyridazin core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Core Heterocyclic Framework

Target Compound : Pyrazolo[3,4-d]pyridazine core.
Comparators :

  • Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10 from Hindawi, 2017): Feature a pyrimidinone ring fused to pyrazole. The oxygen at position 4 increases polarity but reduces metabolic stability compared to the pyridazine core .
  • Pyrazolo[1,5-a]pyrazines (e.g., European Patent 2023 derivatives): A pyrazine-based core with distinct electronic properties due to nitrogen positioning, often modified with fluorinated piperazine groups for enhanced bioavailability .
  • Pyrimidine-thioethers (e.g., ADMET & DMPK, 2021): Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) has a simpler pyrimidine ring with a thietanyloxy substituent, offering lower steric hindrance .

Substituent Analysis

Compound Class Key Substituents Functional Impact
Target Compound 3,4-Dimethylphenyl, isopropyl, thioacetamido-acetate Lipophilic substituents enhance membrane permeability; thioether may confer redox activity .
Hindawi (2017) Derivatives Substituted phenyl, oxoethylthio Polar oxo groups improve solubility but reduce metabolic resistance .
European Patent (2023) Fluorinated piperazine, ethyl-methyl groups Fluorine atoms increase electronegativity and bioavailability; piperazine enhances CNS penetration .
ADMET & DMPK (2021) Thietanyloxy, methylpyrimidine Thietane ring introduces conformational rigidity; methylpyrimidine moderates logP .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s ethyl ester and thioacetamido groups balance hydrophilicity and lipophilicity, likely yielding moderate aqueous solubility (logP ~3.5–4.0). In contrast, fluorinated derivatives in the 2023 patent exhibit higher logP (>4.5) due to nonpolar fluorine atoms .
  • Metabolic Stability: The pyridazine core may undergo slower hepatic oxidation compared to pyrimidinones, which are prone to CYP450-mediated degradation .
  • Bioactivity : Thioether-containing compounds (e.g., target and ADMET & DMPK’s compound 1) show promise in targeting cysteine-rich enzymes like kinases or proteases, whereas fluorinated analogs (2023 patent) are optimized for receptor binding .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to Hindawi’s 2017 methodology, but the pyridazine core requires stringent temperature control to prevent ring-opening side reactions .

Biological Activity

Ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its pharmacological significance. The presence of various substituents such as the 3,4-dimethylphenyl group and isopropyl moiety contributes to its biological activity.

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • Recent studies have highlighted the role of pyrazolo[3,4-d]pyridazinone derivatives in inhibiting FGFRs, which are critical in cancer cell proliferation. Compound 10h , a derivative similar to this compound, demonstrated significant inhibition of FGFR activity with an IC50 value of 114.5 nmol/L and showed potent antitumor efficacy in xenograft models .
  • Antiviral Activity :
    • Compounds within the pyrazolo family have exhibited antiviral properties against various viruses, including Zika virus (ZIKV). The pyrazolo[3,4-d]pyridazine-7-one derivatives have shown potent activities against ZIKV in vitro, suggesting that similar compounds may possess broad-spectrum antiviral capabilities .

Table 1: Summary of Biological Activities

CompoundTargetActivityIC50 ValueReference
10hFGFRInhibition of cell proliferation114.5 nmol/L
Ethyl derivativeZIKVAntiviral activityNot specified
Pyrazolo derivativesMeasles VirusInhibitionEC50 = 60 nM

Case Study: Antitumor Efficacy

In a study focused on FGFR inhibitors, compound 10h was evaluated for its antitumor efficacy in an NCI-H1581 xenograft model. The compound exhibited a tumor growth inhibition (TGI) rate of 91.6% at a dosage of 50 mg/kg. This highlights the potential of this compound as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo core can significantly influence biological activity. For instance:

  • Substituents on the benzofuran ring are crucial for maintaining inhibitory activity against FGFRs.
  • The introduction of electron-withdrawing or hydrophobic groups can enhance the potency of these compounds against various targets .

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